molecular formula C6H9N3O2 B070252 5-Hydroxy-N,1-dimethyl-1H-pyrazole-3-carboxamide CAS No. 185451-43-8

5-Hydroxy-N,1-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B070252
CAS No.: 185451-43-8
M. Wt: 155.15 g/mol
InChI Key: SSEAGKJOZKWNTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TK216 involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Core Structure: The core structure of TK216 is synthesized through a series of condensation and cyclization reactions.

    Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.

Industrial Production Methods

Industrial production of TK216 follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactions: Large-scale batch reactions are conducted in industrial reactors.

    Continuous Flow Processes: Continuous flow processes are employed to enhance efficiency and yield.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

TK216 undergoes various chemical reactions, including:

    Oxidation: TK216 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the compound.

    Substitution: Substitution reactions are commonly employed to introduce or modify functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of TK216 with modified functional groups, which can be further studied for their biological activities.

Scientific Research Applications

Chemistry

In chemistry, TK216 is used as a model compound to study the inhibition of ETS transcription factors. It serves as a reference for developing new inhibitors with improved efficacy and selectivity.

Biology

In biological research, TK216 is employed to investigate the role of ETS transcription factors in cellular processes. It helps in understanding the molecular mechanisms underlying cancer progression and metastasis.

Medicine

TK216 has shown significant potential in medical research, particularly in oncology. It is being studied for its efficacy in treating Ewing sarcoma and other cancers by inhibiting the EWS-FLI1 interaction, which is crucial for the survival and proliferation of cancer cells .

Industry

In the pharmaceutical industry, TK216 is being explored as a lead compound for developing new anticancer drugs. Its unique mechanism of action makes it a valuable candidate for drug development.

Mechanism of Action

TK216 exerts its effects by directly binding to the EWS-FLI1 fusion protein, inhibiting its interaction with RNA helicase A. This disruption leads to the inhibition of transcriptional activity mediated by EWS-FLI1, resulting in reduced proliferation and increased apoptosis of cancer cells .

Comparison with Similar Compounds

Similar Compounds

    YK-4-279: Another ETS inhibitor that targets EWS-FLI1 but with different binding properties.

    ET-743: A marine-derived compound that also targets transcription factors but through a different mechanism.

    Trabectedin: Similar to ET-743, it binds to the minor groove of DNA and affects transcription factor activity.

Uniqueness of TK216

TK216 is unique due to its specific inhibition of the EWS-FLI1 and RNA helicase A interaction. This specificity provides a targeted approach to treating cancers driven by EWS-FLI1, such as Ewing sarcoma, with potentially fewer off-target effects compared to other inhibitors .

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

N,2-dimethyl-3-oxo-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-7-6(11)4-3-5(10)9(2)8-4/h3,8H,1-2H3,(H,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEAGKJOZKWNTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=O)N(N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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